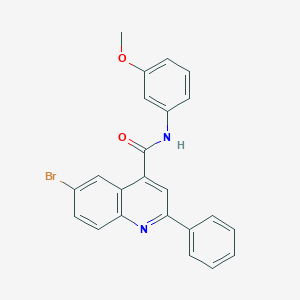![molecular formula C28H22ClF3N2O2 B444642 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE CAS No. 351162-98-6](/img/structure/B444642.png)
3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of the core benzodiazepine structureCommon reagents used in these reactions include chlorinating agents, methylating agents, and trifluoroacetylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines under various chemical conditions .
Biology
In biological research, this compound is used to study the interactions of benzodiazepines with biological targets, such as receptors and enzymes. It helps in elucidating the mechanisms of action of benzodiazepines at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy, safety, and side effect profile .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules .
作用机制
The mechanism of action of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its trifluoroacetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
属性
CAS 编号 |
351162-98-6 |
|---|---|
分子式 |
C28H22ClF3N2O2 |
分子量 |
510.9g/mol |
IUPAC 名称 |
9-(3-chlorophenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22ClF3N2O2/c1-16-9-11-17(12-10-16)26-25-22(14-19(15-24(25)35)18-5-4-6-20(29)13-18)33-21-7-2-3-8-23(21)34(26)27(36)28(30,31)32/h2-13,19,26,33H,14-15H2,1H3 |
InChI 键 |
SSCXLQJNPOIRID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444560.png)
![10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444562.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444565.png)
![2-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444566.png)
![1-ethyl-2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444567.png)
![6-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B444568.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)
![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)
![6-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444577.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444578.png)

![methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444582.png)

